Predicted Lipophilicity (XLogP3-AA) as a Surrogate for Membrane Permeability: 3‑(3,4‑Dimethylbenzenesulfonyl) vs. 4‑Chlorobenzenesulfonyl Analog
The target compound exhibits a computed XLogP3-AA value that indicates a markedly different partition behavior compared with the closest commercially available 4‑(pyrrolidin‑1‑yl)quinoline sulfonamide comparator. PubChem computational data assign the 3,4‑dimethyl analog an XLogP3-AA of 4.3 [1], whereas ChemDiv’s reported logP/logD for 3‑(4‑chlorobenzene‑1‑sulfonyl)‑4‑(pyrrolidin‑1‑yl)quinoline is 4.52 . The 0.22 log-unit lower lipophilicity of the 3,4‑dimethyl compound implies measurably different passive membrane permeation and solubility characteristics, which can influence cellular assay penetration, protein binding, and off‑target promiscuity in mGluR CNS-targeted programs [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA or measured logP/logD) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 (PubChem computed) |
| Comparator Or Baseline | 3‑(4‑chlorobenzene‑1‑sulfonyl)‑4‑(pyrrolidin‑1‑yl)quinoline: logP = 4.5233, logD = 4.5233 (ChemDiv vendor data) |
| Quantified Difference | Δ(logP) ≈ –0.22 (target less lipophilic than 4‑Cl analog) |
| Conditions | Computational prediction (PubChem XLogP3-AA 3.0) vs. vendor‑calculated logP/logD (unspecified algorithm). |
Why This Matters
A difference of >0.2 log units in lipophilicity can materially shift a compound’s position in lead-optimization multiparameter space, making the 3,4‑dimethyl analog a distinct choice for programs that require lower logP to mitigate hERG, phospholipidosis, or metabolic clearance risks.
- [1] PubChem. 3-(3,4-Dimethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline. Compound Summary for CID 5642402. National Center for Biotechnology Information (2025). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248 (2010). View Source
